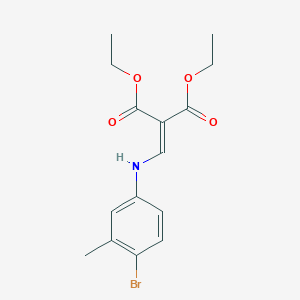

Diethyl 2-(((4-bromo-3-methylphenyl)amino)methylene)malonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

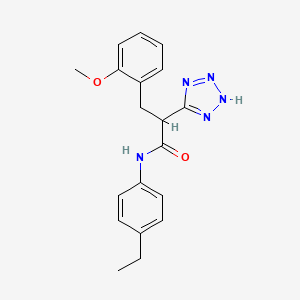

Molecular Structure Analysis

The molecular structure of Diethyl 2-(((4-bromo-3-methylphenyl)amino)methylene)malonate consists of a malonate backbone with a bromo-methylphenylamino group attached. The bromine atom on the phenyl ring and the amino group attached to the malonate backbone suggest potential sites of reactivity .Applications De Recherche Scientifique

Crystal Growth and Characterization

The compound has been used in the growth of single crystals by the standard slow evaporation method . The lattice cell parameters by XRD analysis confirmed that the crystal system is Triclinic with the space group of Pī .

Thermal Studies

Thermal studies of the compound have shown two major weight losses between 107 and 153 °C and 153 and 800 °C . This information is crucial for understanding the stability of the compound under different temperature conditions .

Mechanical Properties

The hardness profile of the compound increases with an increase in load, confirming the reverse indentation size effect (RISE). The work-hardening coefficient ‘n’ was observed as 2.936 .

Dielectric and Electronic Filters

The compound has been used in the development of dielectric and electronic filters . The dielectric constant and dielectric loss are accurately measured and reported .

Biomedical Applications

The compound has been tested for its potential in treating diabetes mellitus . The binding affinity values for the standard inhibitor A74DME and investigational compound were − 8.1 kJ/mole and − 8.3 kJ/mole, respectively .

Synthesis of Halogenated Acetic Acids

The compound can be used as a starting material for the synthesis of halogenated acetic acids with F, Cl, Br, and H/D isotopic substitution . This reactant is easily available, cheap, and allows the obtainment of target acids in a few reaction steps .

Mécanisme D'action

Propriétés

IUPAC Name |

diethyl 2-[(4-bromo-3-methylanilino)methylidene]propanedioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18BrNO4/c1-4-20-14(18)12(15(19)21-5-2)9-17-11-6-7-13(16)10(3)8-11/h6-9,17H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNZQMDRUENBYNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CNC1=CC(=C(C=C1)Br)C)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Ethoxy-6-azaspiro[3.4]octan-6-yl)prop-2-en-1-one](/img/structure/B2851725.png)

![5-(4-fluorophenyl)-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2851738.png)

![Ethyl 5-amino-1-(2,7-dimethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)pyrazole-4-carboxylate](/img/structure/B2851739.png)

![Methyl 3-[6-(butylamino)-6-oxohexyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B2851740.png)

![N-(4-methoxyphenyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2851741.png)

![3-[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl-1-methyl-N-(4-methylcyclohexyl)pyrazole-4-carboxamide](/img/structure/B2851742.png)

![(Z)-methyl 2-(2-((4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2851744.png)